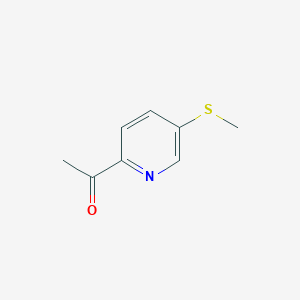










|
REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[CH:6][C:5]([S:8][CH3:9])=[CH:4][N:3]=1.C(N(CC)CC)C.[CH2:17]([O:19]C([Sn](CCCC)(CCCC)CCCC)=C)[CH3:18]>O1CCOCC1>[CH3:9][S:8][C:5]1[CH:6]=[CH:7][C:2]([C:17](=[O:19])[CH3:18])=[N:3][CH:4]=1
|


|
Name
|
|
|
Quantity
|
3.05 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=NC=C(C=C1)SC
|
|
Name
|
|
|
Quantity
|
2.1 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
|
Name
|
|
|
Quantity
|
10.1 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC(=C)[Sn](CCCC)(CCCC)CCCC
|
|
Name
|
dichlorobis(triphenylphosphine) palladium (II)
|
|
Quantity
|
0.524 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCOCC1
|
|
Name
|
dichlorobis(triphenylphosphine) palladium (II)
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
the reaction heated
|
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux under nitrogen for 18 hours
|
|
Duration
|
18 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling
|
|
Type
|
TEMPERATURE
|
|
Details
|
the reaction heated under nitrogen for a further 18 hours
|
|
Duration
|
18 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
to cool
|
|
Type
|
CUSTOM
|
|
Details
|
-the reaction mixture partitioned between saturated aqueous potassium fluoride solution (250 mL) and diethyl ether (250 mL)
|
|
Type
|
CUSTOM
|
|
Details
|
The ether layer was separated
|
|
Type
|
ADDITION
|
|
Details
|
2N hydrochloric acid (250 mL) added
|
|
Type
|
CUSTOM
|
|
Details
|
The acid layer was separated
|
|
Type
|
ADDITION
|
|
Details
|
sodium carbonate added portionwise until the solution
|
|
Type
|
EXTRACTION
|
|
Details
|
The solution was extracted with dichloromethane (3×200 mL)
|
|
Type
|
CUSTOM
|
|
Details
|
the solvent removed
|
|
Type
|
CUSTOM
|
|
Details
|
The residue was partitioned between cyclohexane (60 ml) and acetonitrile (60 mL)
|
|
Type
|
CUSTOM
|
|
Details
|
The acetonitrile layer was separated
|
|
Type
|
CUSTOM
|
|
Details
|
the solvent removed
|
|
Type
|
CUSTOM
|
|
Details
|
to yield a brown solid
|
|
Type
|
CUSTOM
|
|
Details
|
The crude product was purified by flash column chromatography (cyclohexane:ethyl acetate, 95:5)
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CSC=1C=CC(=NC1)C(C)=O
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |